MK-4074

Vue d'ensemble

Description

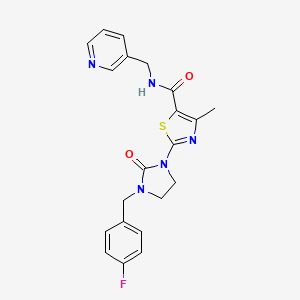

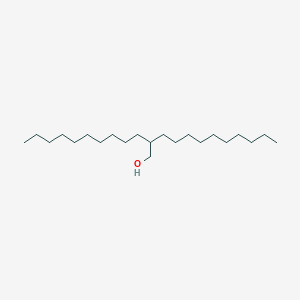

MK-4074 est un inhibiteur hépatique spécifique de l'acétyl-CoA carboxylase ACC1 et ACC2, avec une valeur de CI50 d'environ 3 nM . Ce composé est hautement spécifique au foie en raison de son interaction avec les transporteurs de protéines de transport des anions organiques présents uniquement dans les hépatocytes . This compound a montré un potentiel significatif pour réduire la lipogenèse de novo hépatique et augmenter les cétones totales plasmatiques, ce qui en fait un candidat prometteur pour le traitement de la maladie du foie gras non alcoolique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du MK-4074 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées . La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant des réactifs et des catalyseurs spécifiques pour atteindre la pureté et le rendement souhaités .

Méthodes de production industrielle

La production industrielle de this compound suit des protocoles stricts pour assurer une pureté et une constance élevées. Le processus implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées et des techniques de purification . Le composé est généralement produit sous forme solide et peut être dissous dans des solvants comme le diméthylsulfoxyde pour une utilisation ultérieure .

Analyse Des Réactions Chimiques

Types de réactions

MK-4074 subit principalement des réactions d'inhibition avec les enzymes acétyl-CoA carboxylase ACC1 et ACC2 . Ces réactions sont cruciales pour sa fonction d'inhibiteur de la synthèse des acides gras.

Réactifs et conditions courants

Les réactions d'inhibition du this compound avec ACC1 et ACC2 sont facilitées par sa forte affinité pour ces enzymes, avec des valeurs de CI50 d'environ 3 nM . La spécificité hépatique du composé est due à son interaction avec les transporteurs de protéines de transport des anions organiques et son excrétion des hépatocytes dans la bile, qui dépend du transporteur d'efflux MRP2 .

Principaux produits formés

Le produit principal des réactions d'inhibition du this compound est la réduction de la production de malonyl-CoA, conduisant à une diminution de la synthèse des acides gras et à une augmentation de l'oxydation des acides gras . Cela se traduit par une réduction des triglycérides hépatiques et une augmentation des cétones plasmatiques .

Applications de la recherche scientifique

Médecine : This compound montre une promesse dans le traitement de la maladie du foie gras non alcoolique en réduisant la stéatose hépatique et en augmentant les cétones plasmatiques.

Mécanisme d'action

This compound exerce ses effets en inhibant les enzymes acétyl-CoA carboxylase ACC1 et ACC2, responsables de la production de malonyl-CoA, un intermédiaire clé dans la synthèse des acides gras . En réduisant les niveaux de malonyl-CoA, this compound diminue la synthèse des acides gras et augmente l'oxydation des acides gras . Cela conduit à une réduction des triglycérides hépatiques et à une augmentation des cétones plasmatiques . La spécificité hépatique du composé est due à son interaction avec les transporteurs de protéines de transport des anions organiques et son excrétion des hépatocytes dans la bile, qui dépend du transporteur d'efflux MRP2 .

Applications De Recherche Scientifique

Mécanisme D'action

MK-4074 exerts its effects by inhibiting acetyl-CoA carboxylase enzymes ACC1 and ACC2, which are responsible for the production of malonyl-CoA, a key intermediate in fatty acid synthesis . By reducing malonyl-CoA levels, this compound decreases fatty acid synthesis and increases fatty acid oxidation . This leads to reduced hepatic triglycerides and increased plasma ketones . The compound’s liver specificity is due to its interaction with organic anion transport protein transporters and its excretion from hepatocytes into bile, which is dependent on the MRP2 efflux transporter .

Comparaison Avec Des Composés Similaires

MK-4074 est comparé à d'autres inhibiteurs de l'acétyl-CoA carboxylase tels que GS-0976 (firsocostat) et PF-05221304 . Bien que tous ces composés ciblent l'acétyl-CoA carboxylase pour réduire la synthèse des acides gras, this compound est unique dans sa haute spécificité hépatique et son inhibition puissante à la fois de ACC1 et ACC2 . Cette spécificité et cette puissance font de this compound un candidat prometteur pour le traitement de la maladie du foie gras non alcoolique .

Liste des composés similaires

- GS-0976 (firsocostat)

- PF-05221304

- ND-646

- CP-640186 chlorhydrate

- Tralkoxydim

- Quizalofop-P

Propriétés

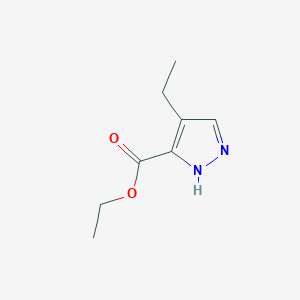

IUPAC Name |

5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBNGXLHMZSUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

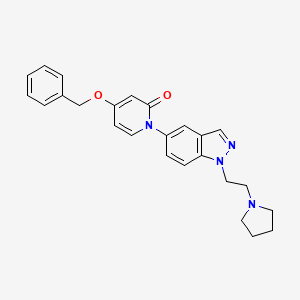

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride](/img/structure/B3181673.png)

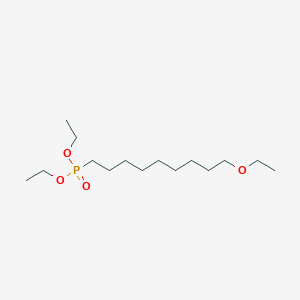

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)